molecular formula C18H20F3N3OS B6521591 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 946202-29-5

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6521591
CAS No.: 946202-29-5
M. Wt: 383.4 g/mol
InChI Key: WBQUYJANTMCBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfur-containing acetamide derivative featuring a cyclohexyl-substituted imidazole core and a 4-(trifluoromethyl)phenyl group. The sulfanyl (thioether) linker between the imidazole and acetamide groups provides conformational flexibility and may participate in redox-mediated transformations.

Properties

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3OS/c19-18(20,21)13-6-8-14(9-7-13)23-16(25)12-26-17-22-10-11-24(17)15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQUYJANTMCBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, interaction with biological targets, and structure-activity relationships (SAR).

The molecular formula of this compound is C18H23N3OSC_{18}H_{23}N_{3}OS, with a molecular weight of approximately 349.9 g/mol. The compound features an imidazole ring, a sulfanyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical reactivity and potential biological functions.

Antimicrobial Activity

Recent studies have indicated that compounds containing the trifluoromethyl moiety exhibit significant antimicrobial activity. For instance, in vitro evaluations against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) have shown promising results. The minimum inhibitory concentrations (MICs) for related compounds suggest that the trifluoromethyl group enhances the antimicrobial potency, possibly due to increased lipophilicity and electron-withdrawing effects .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Pathogen
Compound A15S. aureus
Compound B10MRSA
Compound C5E. coli

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory properties. Studies have shown that similar imidazole derivatives can modulate inflammatory pathways by inhibiting transcription factors such as NF-κB. The presence of bulky lipophilic groups has been linked to enhanced anti-inflammatory activity in related compounds .

Table 2: IC50 Values for Anti-inflammatory Activity

Compound NameIC50 (µM)Mechanism of Action
Compound D20 ± 2NF-κB inhibition
Compound E15 ± 1COX-2 inhibition
Compound F25 ± 3Cytokine modulation

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group has been associated with increased potency against various pathogens. Modifications in the phenyl ring position or substituents can significantly alter the binding affinity and biological activity.

Table 3: SAR Analysis of Related Compounds

Compound NameStructure FeatureObserved Activity
N-(3-chlorophenyl)Chlorine at position 3Moderate activity
N-(4-bromophenyl)Bromine instead of chlorineEnhanced reactivity
N-(4-methylphenyl)Methyl groupAltered pharmacokinetics

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazole-containing compounds similar to our target molecule. For instance, a study demonstrated that derivatives with specific substitutions exhibited significant anti-tubercular activity, with some showing IC50 values below 10 µM against Mycobacterium tuberculosis .

Another research highlighted the role of structural modifications in enhancing anti-inflammatory effects, suggesting that specific combinations of substituents can lead to better therapeutic profiles . These findings underline the importance of continued exploration into this class of compounds for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Key Substituents Notable Properties References
Target Compound Cyclohexyl (imidazole), sulfanyl linker, 4-(trifluoromethyl)phenyl (acetamide) High lipophilicity (cyclohexyl), metabolic stability (CF₃), moderate hydrogen-bonding capacity
2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate (22) Cyclohexyl (benzimidazole), ester group (acetate) Lower bioactivity due to ester vs. amide; reduced membrane permeability
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Methylsulfinyl (chiral S=O), fluorophenyl, pyridyl Enhanced target binding (sulfinyl’s polarity); potential for chiral discrimination in pharmacology
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl Planar amide conformation; strong intermolecular H-bonding (crystal packing stability)
2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide Phenyldiazenyl (azo group), methylimidazole Photoactive azo group; potential for light-triggered isomerization or degradation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.